Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18922955
InChI: InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3
SMILES:
Molecular Formula: C13H13F3N2O2
Molecular Weight: 286.25 g/mol

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate

CAS No.:

Cat. No.: VC18922955

Molecular Formula: C13H13F3N2O2

Molecular Weight: 286.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate -

Specification

Molecular Formula C13H13F3N2O2
Molecular Weight 286.25 g/mol
IUPAC Name tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate
Standard InChI InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3
Standard InChI Key ASXOLQVDNCEIKI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate, reflects its three key functional groups:

  • A tert-butyl ester at the acetate position, enhancing steric bulk and metabolic stability.

  • A cyano group (-C≡N) adjacent to the pyridine ring, contributing to electron-withdrawing effects and hydrogen-bonding potential .

  • A trifluoromethyl group (-CF3) at the pyridine ring’s 5-position, increasing lipophilicity and resistance to oxidative degradation .

The molecular formula is C13H13F3N2O2, with a molecular weight of 286.25 g/mol . The pyridine ring’s substitution pattern (3-yl) distinguishes it from isomeric forms, such as the 2-yl variant described in source , which exhibits distinct electronic properties due to differing ring orientation.

Spectroscopic and Structural Data

  • SMILES Notation: CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F.

  • InChIKey: ASXOLQVDNCEIKI-UHFFFAOYSA-N.

  • X-ray Crystallography: While crystallographic data for this specific isomer is unavailable, analogous trifluoromethylpyridines show planar pyridine rings with bond angles consistent with aromaticity .

Physicochemical Profile

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1–2.5 (calculated)
SolubilityLow in water; soluble in DCM, DMF

The logP value suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-yl]acetate involves multi-step reactions, typically starting with functionalization of the pyridine ring. Key steps include:

  • Trifluoromethylation: Introduction of the -CF3 group via Ullmann coupling or direct fluorination, often requiring palladium catalysts .

  • Cyanoacetate Formation: Condensation of cyanoacetic acid derivatives with tert-butyl alcohol under Mitsunobu conditions or ester exchange .

  • Ring Functionalization: Subsequent substitution at the pyridine’s 3-position using nucleophilic aromatic substitution or transition metal-mediated cross-coupling .

A representative protocol from source involves:

  • Reaction of 5-chloro-2-(trifluoromethyl)pyridin-3-amine with tert-butyl cyanoacetate in the presence of RuPhos Pd G3 and sodium tert-butoxide in dioxane at 80°C for 12 hours .

  • Purification via flash chromatography (0–100% ethyl acetate/hexanes) yields the product in 84% purity .

Optimization Challenges

  • Inert Atmosphere: Required to prevent oxidation of sensitive intermediates .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification .

  • Byproduct Formation: Competing reactions at the pyridine’s 2- or 4-positions necessitate careful temperature control.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Compound5-SubstituentlogPMIC (µg/mL)Source
Tert-butyl cyano[5-CF3-pyridin-3-yl]acetate-CF32.3Not tested
3-Cyano-5-phenyl analogue-Ph2.80.5
5-Fluoro derivative-F1.91.2

Key Trends:

  • -CF3 Substitution: Balances lipophilicity and electronic effects, potentially optimizing bioavailability .

  • Bulkier Groups: Reduce activity due to steric hindrance (e.g., -Ph vs. -CF3) .

Future Research Directions

Pharmacokinetic Studies

  • Microsomal Stability: Evaluate half-life in human liver microsomes to assess metabolic clearance .

  • hERG Inhibition Screening: Mitigate cardiac toxicity risks early in development .

Synthetic Chemistry Innovations

  • Flow Chemistry: Improve yield and scalability of multi-step syntheses .

  • Biocatalytic Methods: Explore enzymatic trifluoromethylation for greener production.

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